molecular formula C15H24N4O2S B2450544 7-butyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 303968-95-8

7-butyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2450544
CAS No.: 303968-95-8
M. Wt: 324.44
InChI Key: RZGDUDBJIQWFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-butyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C15H22N4O2S It belongs to the class of purine derivatives and is characterized by the presence of butyl, methyl, and methylbutylsulfanyl groups attached to the purine ring

Scientific Research Applications

7-butyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with butyl and methylbutylsulfanyl groups under controlled conditions. The reaction may involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The reaction is usually carried out in anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-butyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-butyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may act as an inhibitor of phosphodiesterases, thereby affecting cyclic nucleotide signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-butyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-butyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-5-6-8-19-11-12(18(4)14(21)17-13(11)20)16-15(19)22-9-7-10(2)3/h10H,5-9H2,1-4H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGDUDBJIQWFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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